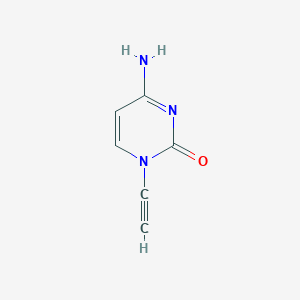

4-Amino-1-ethynylpyrimidin-2(1H)-one

Description

Properties

CAS No. |

141299-26-5 |

|---|---|

Molecular Formula |

C6H5N3O |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

4-amino-1-ethynylpyrimidin-2-one |

InChI |

InChI=1S/C6H5N3O/c1-2-9-4-3-5(7)8-6(9)10/h1,3-4H,(H2,7,8,10) |

InChI Key |

AVMBMGHZNBGJPI-UHFFFAOYSA-N |

SMILES |

C#CN1C=CC(=NC1=O)N |

Canonical SMILES |

C#CN1C=CC(=NC1=O)N |

Synonyms |

2(1H)-Pyrimidinone, 4-amino-1-ethynyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Antisense Therapeutics

Overview:

Recent studies have highlighted the incorporation of 4-Amino-1-ethynylpyrimidin-2(1H)-one derivatives in antisense oligonucleotide (ASO) design. These modifications improve thermal stability and nuclease resistance, which are critical for effective therapeutic applications.

Key Findings:

- Thermal Stability: The introduction of this compound into ASOs has been shown to enhance their thermal stability compared to native sequences. This stability is crucial for maintaining the integrity of the oligonucleotides during cellular uptake and subsequent interactions with target RNA .

- Nuclease Resistance: The modified ASOs exhibit robust resistance to nucleases, which prolongs their half-life in biological systems and enhances their efficacy as therapeutic agents. The presence of the ethynyl group contributes to this enhanced stability .

Case Study:

A study involving the synthesis of novel 4-Amino-modified uridine analogs demonstrated that these compounds could efficiently activate RNase H-mediated cleavage in vitro, indicating their potential for use in gene silencing strategies aimed at specific RNA targets .

Metabotropic Glutamate Receptor Antagonism

Overview:

this compound has been explored as a negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR5. This receptor is implicated in various neurological disorders.

Key Findings:

- Therapeutic Potential: Compounds derived from this compound have shown promise in treating conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. By modulating mGluR5 activity, these compounds may help alleviate symptoms associated with these disorders .

- Mechanism of Action: The mechanism involves the modulation of glutamate signaling pathways, which are often dysregulated in various psychiatric and neurological disorders. This modulation can reduce excitotoxicity and improve neuronal survival under pathological conditions .

Other Biomedical Applications

Overview:

Beyond its roles in antisense therapy and mGluR modulation, this compound has potential applications in other areas of biomedical research.

Key Applications:

- Cancer Therapy: Research indicates that derivatives of this compound may possess cytotoxic properties against glioblastoma cells, suggesting their potential use as anticancer agents. The ability to penetrate the blood-brain barrier (BBB) enhances their therapeutic applicability for brain tumors .

- Anticonvulsant Activity: Some studies have suggested that modifications of pyrimidine derivatives can exhibit anticonvulsant properties, expanding their utility in treating epilepsy and related disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antisense Therapeutics | Enhances thermal stability and nuclease resistance in ASOs | Improved efficacy in gene silencing |

| Metabotropic Glutamate Receptor Antagonism | Modulates mGluR5 for treating neurological disorders | Potential relief from anxiety, depression, neurodegeneration |

| Cancer Therapy | Exhibits cytotoxicity against glioblastoma cells | Effective BBB penetration for brain tumor treatment |

| Anticonvulsant Activity | Potential anticonvulsant properties | New options for epilepsy treatment |

Comparison with Similar Compounds

Structural Features and Conformational Analysis

1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one

- Key Features: Non-planar pyrimidine ring with dihedral angles of 34.87° (ring A/B) and 69.57° (ring A/C). Conjugation in the heterocycle is evident from C–N bond lengths (1.322–1.408 Å), intermediate between single and double bonds .

4-Aryl-3,4-dihydropyrimidin-2(1H)-ones

- Key Features: Planar or slightly distorted rings with substituents at N(3) (e.g., piperidinoalkyl chains) improving α1-adrenergic receptor antagonism .

- Comparison : The ethynyl group may reduce ring flexibility compared to saturated N(3) substituents, possibly limiting conformational adaptability in biological targets.

Table 1: Structural Parameters of Selected Pyrimidinones

3,4-Dihydropyrimidin-2(1H)-ones

- Synthesis : One-pot methods using heterogeneous catalysts (e.g., silica-supported acids) achieve high yields (>85%) under mild conditions .

- Comparison: The ethynyl group in this compound may require specialized catalysts (e.g., palladium for Sonogashira coupling), complicating synthesis compared to dihydropyrimidinones.

Table 2: Catalytic Efficiency in Pyrimidinone Synthesis

Antidiabetic and Anti-inflammatory Agents

- Dihydropyrimidinones: 4-Aryl-5-ethoxycarbonyl derivatives inhibit α-amylase (64–97% at 300 mg/mL) and exhibit anti-inflammatory activity comparable to Diclofenac .

- Comparison: The amino group in this compound may enhance H-bonding with enzyme active sites, while the ethynyl group could improve membrane permeability due to lipophilicity.

α1-Adrenergic Receptor Antagonists

- N(3)-Substituted Analogs: Piperidinoalkyl chains at N(3) mimic pyridine-based blockers (e.g., Niguldipin), showing potent receptor binding .

- Comparison : The ethynyl group’s rigidity may hinder optimal positioning in receptor pockets compared to flexible alkyl chains, reducing efficacy unless tailored for specific targets.

Table 3: Biological Activities of Pyrimidinone Derivatives

Preparation Methods

Nucleophilic Substitution Strategies

In cases where halogenated precursors are unavailable, nucleophilic substitution offers a viable pathway. Treatment of 4-amino-2-methoxypyrimidin-6(1H)-one with propargyl bromide in the presence of potassium carbonate introduces the ethynyl group. However, this method suffers from lower regioselectivity (<60% yield) due to competing O-alkylation.

One-Pot Tandem Reactions

Recent advances explore tandem cyclization-alkynylation sequences. For example, in situ generation of the pyrimidinone core followed by copper-mediated coupling with terminal alkynes reduces purification steps. While promising, these methods require rigorous control of reaction conditions to prevent side product formation.

Comparative Analysis of Methodologies

Table 2: Efficiency and Sustainability of Key Methods

The sodium-mediated cyclization coupled with Sonogashira coupling emerges as the most balanced approach, offering high yields with manageable environmental trade-offs .

Q & A

Q. What are the common synthetic routes for preparing 4-amino-substituted pyrimidin-2(1H)-one derivatives?

The synthesis of pyrimidinone derivatives typically involves one-pot multicomponent reactions or condensation strategies. For example, dihydropyrimidinones are synthesized via Biginelli-type reactions using aldehydes, β-ketoesters, and urea derivatives under acidic conditions . Ethynyl-substituted analogs may require Sonogashira coupling or alkyne introduction via nucleophilic substitution, with careful control of protecting groups (e.g., acetyl or benzyl) to ensure regioselectivity. Post-synthetic modifications, such as hydrolysis or deprotection, are often employed to yield the final product .

Q. What spectroscopic techniques are essential for characterizing 4-Amino-1-ethynylpyrimidin-2(1H)-one?

Key techniques include:

- FTIR : Identifies functional groups (e.g., NH₂ at ~3262 cm⁻¹, C=O at ~1653 cm⁻¹) .

- NMR : ¹H NMR confirms proton environments (e.g., NH singlet at 7.26 ppm in pyrimidinone derivatives) .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings and deviations from planarity) .

Q. What safety precautions are necessary when handling amino-substituted pyrimidinone compounds?

Follow hazard guidelines such as:

- Use of PPE (gloves, lab coats) and fume hoods to avoid inhalation .

- Storage in inert atmospheres at 2–8°C to prevent degradation .

- Avoidance of ignition sources due to flammability risks .

Advanced Research Questions

Q. How can researchers address challenges in the regioselective introduction of the ethynyl group in pyrimidinone derivatives?

Regioselectivity is influenced by:

- Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Sonogashira coupling .

- Protecting groups : Temporary protection of reactive sites (e.g., amino groups) to direct alkyne addition .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

Q. What methodologies resolve tautomeric or conformational ambiguities in pyrimidinone derivatives?

Q. How to analyze the impact of molecular conformation on biological activity in pyrimidinone derivatives?

Structural features such as:

- Dihedral angles between aromatic rings (e.g., 34.87°–69.57° deviations in crystal structures) influence binding to biological targets .

- Hydrogen-bonding networks : Intermolecular interactions (e.g., N–H···O) correlate with solubility and membrane permeability .

- Fluorinated analogs : Substitutions (e.g., 2'-fluoro in arabinofuranosyl derivatives) enhance metabolic stability and antitumor activity .

Q. What strategies validate purity and identity of pyrimidinone derivatives when conflicting spectral data arise?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.